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molecular formula C14H22N2O3S B151337 2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid CAS No. 133804-52-1

2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid

Cat. No. B151337
M. Wt: 298.4 g/mol
InChI Key: NGNBMODIBJBTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053409

Procedure details

According to the same method as in Example 2, from 0.61 g of 2-fluoro-5-n-propylbenzenesulfonic acid and 2.80 g of homopiperazine, 0.31 g (yield: 37.2%) of the above title product having the following physical property was obtained.
Name
2-fluoro-5-n-propylbenzenesulfonic acid
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Yield
37.2%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH3:10])=[CH:4][C:3]=1[S:11]([OH:14])(=[O:13])=[O:12].[NH:15]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>>[N:15]1([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH3:10])=[CH:4][C:3]=2[S:11]([OH:14])(=[O:13])=[O:12])[CH2:21][CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1

Inputs

Step One
Name
2-fluoro-5-n-propylbenzenesulfonic acid
Quantity
0.61 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CCC)S(=O)(=O)O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
N1CCNCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCCC1)C1=C(C=C(C=C1)CCC)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 37.2%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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